1-(2,3-Dimethylphenyl)-1H-imidazole
Description
Significance of Imidazole (B134444) Scaffolds in Organic Chemistry and Interdisciplinary Research
The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in organic and medicinal chemistry. sigmaaldrich.com Its unique electronic properties, including its amphoteric nature which allows it to act as both a weak acid and a weak base, make it a versatile component in a vast array of chemical structures. organic-chemistry.org The imidazole ring is a key structural element in several essential biological molecules, such as the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biochemistry. sigmaaldrich.com
The significance of the imidazole scaffold extends to pharmaceutical sciences, where it is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. nist.gov Consequently, imidazole derivatives have been extensively explored and are found in numerous FDA-approved drugs with a wide range of therapeutic applications, including antifungal, antibacterial, anti-inflammatory, and anticancer agents. sigmaaldrich.com Beyond medicine, imidazole-based compounds are crucial in materials science, for instance, in the development of ionic liquids and as ligands for catalysts. nist.gov The ability of the imidazole nitrogens to coordinate with metal ions is also pivotal in various applications, including affinity chromatography for protein purification. organic-chemistry.org
Overview of the 1-(2,3-Dimethylphenyl)-1H-imidazole Core Structure
The compound this compound is a specific derivative that features a 2,3-dimethylphenyl group attached to one of the nitrogen atoms of the imidazole ring. This substitution pattern results in a molecule with distinct steric and electronic properties. The core structure consists of the planar, aromatic 1H-imidazole ring linked to a benzene (B151609) ring that is substituted with two methyl groups at positions 2 and 3.
While specific experimental data for this exact compound is not widely available in published literature, its fundamental properties can be predicted based on its structure and data from closely related compounds. The table below summarizes some of these predicted and known properties for similar structures.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Physical Form | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents |
Note: The properties in this table are based on the general characteristics of N-arylimidazoles and may not represent experimentally verified data for this compound.
Historical Context of Imidazole Synthesis Methodologies
The first synthesis of the parent imidazole ring was reported in 1858 by Heinrich Debus, who obtained it from the reaction of glyoxal (B1671930) and ammonia. nist.gov This method, now known as the Debus synthesis, laid the groundwork for imidazole chemistry. Over the years, numerous synthetic routes to imidazoles have been developed, often categorized by the number of bonds formed in the cyclization step.
For N-substituted imidazoles like this compound, a particularly relevant historical and modern synthetic method is the Ullmann condensation. acs.org Developed by Fritz Ullmann in the early 20th century, this reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a nucleophile—in this case, the imidazole ring. acs.orgorganic-chemistry.org While early versions of the Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, significant advancements have been made. acs.org Modern copper-catalyzed N-arylation methods often employ ligands to facilitate the reaction under much milder conditions, allowing for the synthesis of a wide variety of N-arylimidazoles with good yields and functional group tolerance. These improved Ullmann-type reactions represent a key strategy for the preparation of compounds like this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
25371-99-7 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-9-4-3-5-11(10(9)2)13-7-6-12-8-13/h3-8H,1-2H3 |
InChI Key |
CXVVPVODFXNMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2)C |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
¹H-NMR for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For 1-(2,3-dimethylphenyl)-1H-imidazole, the ¹H-NMR spectrum reveals distinct signals for the protons on the imidazole (B134444) ring and the dimethylphenyl group.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Imidazole H-2 | ~7.8 |
| Imidazole H-4 | ~7.2 |
| Imidazole H-5 | ~7.2 |
| Phenyl H-4' | Aromatic region |
| Phenyl H-5' | Aromatic region |
| Phenyl H-6' | Aromatic region |
| Methyl (2'-CH₃) | ~2.4 |
| Methyl (3'-CH₃) | ~2.3 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C-NMR for Carbon Skeleton Confirmation
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In this compound, distinct signals are expected for the carbon atoms of the imidazole ring and the dimethylphenyl group.
For the related compound 1-(2-methylphenyl)-1H-imidazole, the ¹³C-NMR spectrum in CDCl₃ shows signals for the imidazole carbons, though specific assignments are not provided. rsc.org For imidazole itself, the carbon signals appear at specific chemical shifts. chemicalbook.com The carbon skeleton of this compound would be confirmed by the presence of the expected number of signals in the aromatic and aliphatic regions of the ¹³C-NMR spectrum. The fast tautomerism in the imidazole ring can sometimes complicate the detection of imidazole carbon signals in solution. mpg.de
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Imidazole C-2 | ~136 |
| Imidazole C-4 | ~129 |
| Imidazole C-5 | ~118 |
| Phenyl C-1' | Aromatic region |
| Phenyl C-2' | Aromatic region |
| Phenyl C-3' | Aromatic region |
| Phenyl C-4' | Aromatic region |
| Phenyl C-5' | Aromatic region |
| Phenyl C-6' | Aromatic region |
| Methyl (2'-CH₃) | ~20 |
| Methyl (3'-CH₃) | ~15 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its chemical bonds.
While a specific FT-IR spectrum for the title compound is not available, the spectra of similar imidazole derivatives have been reported. rsc.orgresearchgate.net For instance, the FT-IR spectrum of imidazole hydrochloride shows distinct peaks. spectrabase.com Key vibrational modes expected for this compound would include C-H stretching from the aromatic and methyl groups, C=N and C=C stretching from the imidazole and phenyl rings, and various bending vibrations. nist.govnih.gov
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch (Imidazole) | 1650-1550 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-N Stretch | 1350-1250 |
| C-H Bending | 900-675 |
Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing fragile molecules. rsc.org
The molecular formula of this compound is C₁₁H₁₂N₂. chemspider.com Its monoisotopic mass would be approximately 172.10 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to this mass plus the mass of a proton. Further fragmentation of this ion in the mass spectrometer would yield smaller, characteristic ions that can help to confirm the structure. The fragmentation of imidazole-containing compounds often involves cleavage of the imidazole ring or the substituent groups. lifesciencesite.com
X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly
While the crystal structure of this compound itself is not described in the provided results, studies on similar imidazole derivatives reveal that the imidazole ring is typically planar. nih.gov The dihedral angle between the imidazole ring and the attached phenyl ring is a key conformational parameter. nih.gov In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking can lead to the formation of specific supramolecular assemblies, which can also be elucidated by X-ray crystallography. mdpi.com
Advanced Spectroscopic Techniques for Photophysical Characterization (e.g., Absorption and Emission Spectroscopy)
Advanced spectroscopic techniques, such as UV-Vis absorption and fluorescence emission spectroscopy, are employed to characterize the photophysical properties of molecules. These properties are determined by how the molecule interacts with light.
The UV-Vis absorption spectrum of imidazole derivatives typically shows absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the aromatic rings. researchgate.netresearchgate.netnih.gov The exact position and intensity of these bands can be influenced by the substituents on the imidazole and phenyl rings. Some imidazole derivatives are also known to be fluorescent, meaning they emit light after being excited by absorption of light at a higher energy. researchgate.net The emission spectrum provides information about the excited state of the molecule.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. For N-aryl imidazoles like this compound, CV can provide valuable insights into their electronic structure and reactivity. The electrochemical behavior of imidazole derivatives is influenced by the nature and position of substituents on both the imidazole and the phenyl rings.
While specific experimental data for the cyclic voltammetry of this compound is not extensively documented in publicly available literature, the electrochemical properties can be inferred from studies on analogous compounds. For instance, research on 2-aryl-1-methylphenanthro[9,10-d]imidazoles has demonstrated that arylimidazoles undergo oxidation at potentials that are dependent on the electronic nature of the aryl substituents. hmdb.ca The introduction of electron-donating groups, such as the two methyl groups on the phenyl ring of this compound, is expected to lower the oxidation potential compared to unsubstituted 1-phenylimidazole.
A typical cyclic voltammetry experiment for this compound would be conducted in a non-aqueous solvent, such as acetonitrile (B52724) or dichloromethane, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (n-Bu4NPF6). A standard three-electrode system would be employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+ or saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire). google.com The resulting voltammogram would likely exhibit an irreversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the π-system of the molecule, forming a radical cation. The potential at which this oxidation occurs provides a measure of the compound's electron-donating ability.
Table 1: Representative Experimental Conditions for Cyclic Voltammetry of an N-Aryl Imidazole Derivative
| Parameter | Value/Description |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgNO3 in supporting electrolyte |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile (HPLC Grade) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (n-Bu4NPF6) |
| Analyte Concentration | 1-5 mM |
| Scan Rate | 100 mV/s |
| Potential Range | e.g., 0 to +2.0 V vs. Ag/Ag+ |
| Atmosphere | Inert (Nitrogen or Argon) |
The study of related imidazole compounds shows that the electrochemical response is sensitive to the molecular structure. nih.govpharmaffiliates.com For example, the presence of the imidazole ring itself provides a site for electrochemical activity. The dimethylphenyl group, with its electron-donating methyl substituents, would likely facilitate oxidation.
Purity Assessment Methodologies (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of organic compounds, including this compound. A well-developed HPLC method can separate the main compound from any starting materials, by-products, or degradation products.
For the analysis of N-aryl imidazoles, reversed-phase HPLC is typically the method of choice. This involves a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. sigmaaldrich.comorgsyn.org The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.
The development of a specific HPLC method for this compound would involve optimizing several parameters to achieve good resolution and peak shape. These parameters include the choice of column, the composition of the mobile phase (including the use of gradient or isocratic elution), the flow rate, and the detection wavelength. sigmaaldrich.comchemicalbook.com Given the aromatic nature of the compound, UV detection is a suitable choice, likely at a wavelength where the imidazole and phenyl chromophores exhibit strong absorbance. orgsyn.org
Potential impurities in a sample of this compound could arise from the synthesis process. For instance, if synthesized via a coupling reaction, unreacted starting materials such as 2,3-dimethylaniline (B142581) and an imidazole-containing precursor could be present.
Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value/Description |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolved in mobile phase or a suitable organic solvent |
The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal or no other peaks present. Commercial suppliers of related imidazole derivatives often report purities of ≥98% as determined by HPLC. sigmaaldrich.com
Computational and Theoretical Investigations of 1 2,3 Dimethylphenyl 1h Imidazole and Its Derivatives
Electronic Structure Calculations
Electronic structure calculations, rooted in the principles of quantum mechanics, are pivotal in elucidating the fundamental electronic properties of molecules. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial for understanding chemical reactivity and molecular interactions.
Density Functional Theory (DFT) for Ground State Properties and Electronic Energy Levels (HOMO/LUMO)
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations can predict a wide range of ground-state properties, including molecular geometry, vibrational frequencies, and electronic energy levels. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comwikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. chemicalpapers.com
For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to determine these properties. chemicalpapers.com For instance, in a study on 1-(4-methoxyphenyl)-1H-imidazole, the HOMO and LUMO energy values were calculated to be -6.27 eV and -1.00 eV, respectively, resulting in a HOMO-LUMO gap of 5.27 eV. chemicalpapers.com This relatively large gap suggests a high stability for this particular molecule. chemicalpapers.com Similar calculations for other imidazole derivatives have shown that the HOMO-LUMO gap can explain the charge transfer interactions within the molecule, which in turn influences its bioactivity. ripublication.com
Table 1: Illustrative DFT Data for Imidazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1-(4-methoxyphenyl)-1H-imidazole | -6.27 | -1.00 | 5.27 chemicalpapers.com |
| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione) | -6.2967 | -1.8096 | 4.4871 irjweb.com |
| Iron(III) Porphyrin Complex with Imidazole Ligand | - | - | 0.9042 physchemres.org |
This table provides examples of DFT calculations for various imidazole-containing compounds to illustrate the typical values obtained.
Quantum Chemical Calculations for Molecular Interactions
Quantum chemical calculations are instrumental in understanding the non-covalent interactions that govern the association of molecules. researchgate.net These interactions, such as hydrogen bonds and van der Waals forces, are crucial in various chemical and biological processes, including molecular recognition and the formation of supramolecular structures.
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum chemical method used to analyze and decompose intermolecular interaction energies into physically meaningful components: electrostatic, exchange, induction, and dispersion. researchgate.net For example, a study on protonated imidazole clusters complexed with argon revealed that the preferred binding site of the argon atom is determined by a delicate balance between induction and dispersion interactions. researchgate.net
While specific quantum chemical studies on the molecular interactions of 1-(2,3-Dimethylphenyl)-1H-imidazole are not detailed in the provided search results, the general principles of imidazole interactions are well-established. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, and the aromatic rings can participate in π-π stacking and other non-covalent interactions. Quantum chemical calculations would be essential to quantify the strength and nature of these interactions for this compound and its derivatives.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic and three-dimensional perspective on molecular behavior. These methods are invaluable for predicting molecular structures, understanding conformational flexibility, and simulating interactions with other molecules.
Conformational Analysis and Three-Dimensional Structure Prediction
The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to understand the energy landscape of their interconversion. For flexible molecules like this compound, which has a rotatable bond between the phenyl and imidazole rings, conformational analysis is particularly important.
Computational methods, such as potential energy surface scans, can be used to explore the conformational space and identify the lowest energy conformers. The PubChem database provides a computed 3D conformer for a related compound, 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazol-1-ium, which gives an indication of the likely spatial arrangement of the dimethylphenyl and imidazole moieties. nih.gov
Molecular Docking Studies for Predicting Molecular Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might bind to a biological target, typically a protein or nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them to identify the most favorable binding modes.
Studies on various imidazole derivatives have demonstrated the utility of molecular docking in predicting their potential biological activities. For instance, docking studies of novel imidazole derivatives with APO-liver alcohol dehydrogenase have suggested potential inhibitory activity. researchgate.net Similarly, docking has been used to investigate the binding of imidazole derivatives to the bacterial FabH–CoA complex in E. coli to confirm antimicrobial activity. nih.gov While no specific docking studies on this compound were found, this methodology would be a critical first step in assessing its potential as a therapeutic agent.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms and provide insights into conformational changes, binding stability, and the influence of the solvent environment.
MD simulations are particularly useful for refining the results of molecular docking studies. While docking provides a static picture of the binding pose, MD simulations can assess the stability of the predicted complex over time. For example, MD simulations have been used to study the dynamic behavior of monomeric and dimeric insulin, revealing structural rearrangements that are important for its biological activity. Although no specific MD simulation studies on this compound were identified in the search results, this technique would be essential for a thorough understanding of its interactions and stability in a biological environment.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystalline solid is dictated by a complex network of intermolecular interactions. Understanding these forces is crucial for predicting crystal morphology, stability, and physicochemical properties like solubility.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the detailed study of non-covalent contacts. For imidazole derivatives, Hirshfeld analysis reveals the significance of various weak interactions in stabilizing the crystal packing.
Table 1: Contribution of Intermolecular Contacts in Imidazole-Containing Crystal Structures
| Interaction Type | Contribution (%) in [Cu(C16H13NO4)(C3H4N2)] nih.gov | Contribution (%) in [Cu(C18H19N3O3)(C3H4N2)] nih.gov |
|---|---|---|
| H···H | 37.9 | 52.0 |
| C···H/H···C | 28.2 | 17.9 |
| O···H/H···O | 21.2 | 10.1 |
The imidazole ring is amphoteric, meaning it can act as both a proton acceptor (a base) and a proton donor (an acid). nih.govrsc.orgthieme-connect.de This dual character is fundamental to its role in biological systems, such as in the amino acid histidine, where it facilitates pH regulation and enzymatic catalysis. nih.gov The pyrrole-type nitrogen (-NH) can be deprotonated, while the pyridine-type nitrogen (=N-) can be protonated. thieme-connect.denih.gov
Computational studies, particularly using Density Functional Theory (DFT), are employed to investigate the proton affinity of imidazole derivatives. nih.gov These studies reveal that the basicity of the imidazole ring is highly sensitive to the nature of its substituents. Electron-donating groups, such as the alkyl groups in this compound, are shown to enhance the proton affinity of the imidazole ring. nih.gov This increased basicity is expected to promote a greater tendency to form salts. nih.gov Conversely, electron-withdrawing groups significantly lower the proton affinity. nih.gov Modeling these properties is crucial for understanding how these molecules will behave in different chemical environments and for designing molecules with specific acid-base characteristics. nih.gov
Structure-Activity Relationship (SAR) Prediction through Computational Methods
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods have become indispensable in SAR, enabling the prediction of a compound's efficacy and interactions with biological targets before synthesis.
A key aspect of computational drug design is the prediction of binding affinity between a ligand, such as an imidazole derivative, and a protein target. front-sci.com Techniques like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of ligand-protein complexes. nih.gov These calculated affinities can then be correlated with various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build predictive SAR models.
In studies of imidazole derivatives as potential inhibitors for targets like the SARS-CoV-2 main protease (Mpro), computational methods have been used to screen libraries of compounds and rank them based on their predicted binding affinities. mdpi.comresearchgate.net For example, a study on 18 different imidazole derivatives showed a range of binding affinities towards Mpro, with some compounds exhibiting strong binding energies. mdpi.comresearchgate.net These computational protocols can successfully rank the binding affinities of dozens or even hundreds of compounds, providing a valuable tool for prioritizing candidates for further experimental testing. nih.gov
Table 2: Examples of Calculated Binding Affinities for Imidazole Derivatives against Viral and Kinase Targets
| Compound Class | Target Protein | Example Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Thiophenyl–imidazole (C1) | SARS-CoV-2 Mpro | -8.2 | mdpi.comresearchgate.net |
| Pyridyl–imidazole (C5) | SARS-CoV-2 Mpro | -8.3 | mdpi.comresearchgate.net |
| Imidazolyl–methanone (C10) | SARS-CoV-2 Mpro | -9.2 | mdpi.com |
| Quinoline–imidazole (C14) | SARS-CoV-2 Mpro | -7.7 | mdpi.comresearchgate.net |
Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific receptor. youtube.comyoutube.com This method is widely used to rationalize ligand-receptor interactions and to guide the design of new, more potent molecules. nih.govmdpi.com
For imidazole derivatives, ligand-based pharmacophore models can be generated from a set of known active compounds. mdpi.com These models define the spatial requirements for steric and electrostatic interactions that modulate binding affinity. nih.gov By mapping a molecule like this compound onto a validated pharmacophore model for a particular target, researchers can predict its potential for interaction and rationalize its activity. The ultimate goal is to design molecules that are highly complementary to the target's binding site. youtube.com This approach is a cornerstone of modern computer-aided drug design, helping to prioritize synthetic efforts and reduce the costs associated with drug discovery. youtube.com
Investigation of Photophysical Properties and Potential for Optoelectronic Applications
Imidazole derivatives are known for their interesting photophysical properties, which stem from the π-electron-rich aromatic nature of the imidazole ring. nih.govresearchgate.net These properties make them candidates for applications in optical sensors, fluorescent probes, and organic electroluminescent devices. nih.govgoogle.com
The electronic absorption and fluorescence spectra of imidazole derivatives are governed by π-π* and n-π* electronic transitions. iomcworld.com The specific wavelengths of absorption and emission, as well as the fluorescence quantum yield, are highly dependent on the substituents attached to the imidazole core and the polarity of the solvent. researchgate.netijrpr.com For instance, the introduction of extended π-conjugated systems, such as phenyl groups, can significantly affect the photophysical properties. beilstein-archives.org Computational studies can predict the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is related to the electronic transition energy. beilstein-archives.org Research into imidazole-fused heterocycles has shown that some derivatives exhibit large Stokes shifts and high fluorescence quantum yields, making them promising for applications in materials chemistry. beilstein-archives.org The development of imidazole derivatives with enhanced thermal stability and electron-transporting capabilities is also a key area of research for their use in organic light-emitting diodes (OLEDs). google.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Histidine |
| Erlotinib |
| Copper(II) |
| [Cu(C16H13NO4)(C3H4N2)] |
Advanced Applications and Interdisciplinary Research of the Imidazole 2,3 Dimethylphenyl Scaffold
Role in Coordination Chemistry
The nitrogen atoms in the imidazole (B134444) ring of 1-(2,3-Dimethylphenyl)-1H-imidazole make it an excellent candidate for participation in coordination chemistry. Its derivatives are utilized in the formation of metal complexes and as precursors to important classes of ligands.
N-arylimidazoles, including structures analogous to this compound, are recognized for their ability to act as N-donor ligands in the formation of metal complexes. The imidazole moiety can coordinate to a wide range of transition metals through the pyridinic nitrogen atom (N3). The nature of the N-aryl substituent, in this case, the 2,3-dimethylphenyl group, plays a crucial role in modulating the electronic and steric properties of the resulting metal complex. bg.ac.rscsic.es The steric bulk introduced by the dimethylphenyl group can influence the coordination geometry around the metal center, potentially leading to complexes with unique catalytic or physical properties. frontiersin.org The synthesis of N-arylimidazole derivatives is often achieved through copper- or palladium-catalyzed cross-coupling reactions between an imidazole and an aryl halide. biomedres.usbiomedres.usconnectjournals.com
The resulting metal complexes have been investigated for their potential applications in catalysis. For instance, copper(II) complexes with N-arylimidazole-containing ligands have demonstrated high efficiency in catalyzing N-arylation reactions. bg.ac.rs The steric hindrance provided by substituents on the aryl ring can impact the reactivity of the metal center. frontiersin.org
Table 1: Examples of N-Arylimidazole Metal Complexes and Their Applications
| N-Arylimidazole Ligand | Metal Center | Application |
| N-arylimidazole derivatives | Copper(II) | Catalysis of N-arylation reactions bg.ac.rs |
| N-arylimidazole derivatives | Palladium(II) | Catalysis of cross-coupling reactions biomedres.usbiomedres.us |
| N-arylimidazole derivatives | Rhodium(III), Iridium(III) | Catalysis of hydrogenation reactions mdpi.com |
This table presents a generalized view of applications for N-arylimidazole metal complexes based on available research.
A significant application of this compound is its use as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of carbon-based ligands that have revolutionized the field of organometallic chemistry and catalysis. researchgate.net The synthesis of NHCs typically involves the N-alkylation or N-arylation of an N-substituted imidazole to form an imidazolium (B1220033) salt, followed by deprotonation to yield the carbene. researchgate.netresearchgate.net
For this compound, quaternization would lead to a 1-(2,3-dimethylphenyl)-3-substituted-1H-imidazolium salt. The steric bulk of the 2,3-dimethylphenyl group is a key feature, as it can be used to tune the properties of the resulting NHC ligand and, consequently, the catalytic activity and stability of its metal complexes. nih.gov Sterically hindered NHC ligands are known to promote challenging catalytic transformations. ub.edu The synthesis of such unsymmetrical imidazolium salts can be achieved through various methods, including direct quaternization. researchgate.netresearchgate.net
The resulting NHC-metal complexes, particularly with palladium, have been extensively used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netacs.org The strong σ-donating ability of NHC ligands makes them effective in stabilizing metal centers and facilitating catalytic cycles. nih.gov
N-arylimidazole derivatives serve as important linkers in the construction of metal-organic frameworks (MOFs) and a subclass known as zeolitic imidazolate frameworks (ZIFs). researchgate.net These materials are crystalline solids composed of metal ions or clusters connected by organic ligands. The structure and properties of the resulting framework are dictated by the geometry of the metal center and the length and functionality of the organic linker.
While specific research on this compound in MOF construction is not widely documented, related N-arylimidazole linkers are employed to create porous materials with potential applications in gas storage, separation, and catalysis. researchgate.net Copper-based MOFs utilizing imidazole-derived linkers have been shown to be effective heterogeneous catalysts for coupling reactions. researchgate.net The incorporation of a bulky substituent like the 2,3-dimethylphenyl group could lead to MOFs with tailored pore sizes and functionalities.
Contributions to Materials Science
The structural characteristics of the this compound scaffold also lend themselves to applications in materials science, particularly in the fields of polymer chemistry and the development of electronic and magnetic materials.
N-arylimidazole derivatives can be incorporated into polymer chains to create functional materials. Research has shown that N-arylimidazoles can be used as monomers in the synthesis of polymers with novel properties. acs.orgkyoto-u.ac.jp For example, they can be functionalized to be part of water-soluble polymers that can support metal complexes for catalysis in aqueous media. researchgate.net
One area of application is in the development of molecularly imprinted polymers (MIPs). A study on a positional isomer, 5-[1-(2,3-dimethylphenyl]-1H-imidazole, identified it as a promising functional monomer for the synthesis of MIPs for the selective recognition of oxytetracycline. researchgate.net This suggests that the this compound scaffold could be a valuable component in the design of polymers for sensing and separation applications.
The integration of this compound and its derivatives into electronic and magnetic materials is an area of growing interest. The electronic properties of the imidazole ring, combined with the potential for forming metal complexes with interesting magnetic behaviors, make this scaffold a candidate for the design of advanced materials. bg.ac.rs
Metal complexes containing N-arylimidazole ligands can exhibit a range of magnetic properties, which are influenced by the choice of metal ion and the coordination environment. bg.ac.rs For example, dinuclear copper(II) complexes with bridging ligands and N-arylimidazole-containing co-ligands have been studied for their magnetic exchange interactions. bg.ac.rs Furthermore, the N-arylimidazole moiety is found in compounds with applications as inhibitors of enzymes like phosphodiesterases, which are relevant to cellular signaling and could be explored in the context of bioelectronics. frontiersin.orgrsc.org The development of materials based on this scaffold could lead to new electronic and magnetic devices.
Development of Optical Materials and Phosphors (e.g., for Organic Light-Emitting Diodes - OLEDs)
The imidazole nucleus, particularly when functionalized with aryl groups like the 2,3-dimethylphenyl moiety, serves as a robust platform for designing novel optical materials. While specific research on this compound in OLEDs is not extensively detailed in the provided results, the broader class of imidazole derivatives is recognized for its potential in this field. The luminescent properties of imidazole-based metal-organic frameworks (MOFs) are often preserved upon complexation with various metal ions. nih.gov For instance, the emission bands observed in these materials can be attributed to π→π or π→n transitions within the molecular orbitals of the imidazolyl and phenyl rings. nih.gov This inherent luminescence is a key characteristic for their application as phosphors in OLED technology.
The development of imidazole derivatives as fluorescent sensors and their interaction with semiconductor nanoparticles further underscore their optical utility. nih.gov The adsorption of imidazole derivatives onto the surface of materials like zinc oxide (ZnO) can lead to enhanced fluorescence, a phenomenon explained by photo-induced electron transfer (PET) mechanisms. nih.gov This interaction, which can lower the HOMO and LUMO energy levels of the imidazole derivative, is crucial for the development of efficient light-emitting devices. nih.gov
Interactions with Nanomaterials (e.g., ZnO Nanocrystals) and Composite Formation
The interaction between imidazole derivatives and nanomaterials, particularly zinc oxide (ZnO) nanocrystals, has been a subject of significant investigation. Studies have shown a strong adsorption of imidazole molecules on the surface of ZnO nanocrystals. researchgate.netrsc.org This binding is primarily attributed to the chemical affinity of the azomethine nitrogen atom of the imidazole ring for the zinc ions on the nanocrystal surface. nih.govresearchgate.netrsc.org
This interaction leads to the formation of imidazole-ZnO composites with altered electronic and optical properties. researchgate.net The adsorption of the imidazole ligand onto the ZnO nanoparticle can lower the HOMO and LUMO energy levels of the imidazole derivative. nih.gov Spectroscopic and microscopic analyses, including TEM, SEM, and EDS, have confirmed the effective binding and adsorption of imidazole on the surface of ZnO nanocrystals. researchgate.netrsc.org Theoretical studies further support these findings, indicating that the Zn2+ of the ZnO cluster preferentially binds with the azomethine nitrogen atom. researchgate.netrsc.org The nature of the ZnO cluster size also influences the binding energy and energy gap of the resulting composite. researchgate.net
Some imidazole derivatives are even considered as organic precursors for the synthesis of zinc oxide nanoparticles, highlighting the intimate relationship between these two classes of materials. researchgate.net
Table 1: Interactions of Imidazole Derivatives with ZnO Nanocrystals
| Imidazole Derivative | Key Findings | Analytical Techniques |
| 1-(3,5-dimethylphenyl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | Strong adsorption on ZnO surface, lowering of HOMO/LUMO energy levels. researchgate.netrsc.org | Absorption, Emission, Lifetime and Cyclic Voltammetric Analysis, TEM, SEM, EDS. researchgate.netrsc.org |
| 4,5-diphenyl-2(E)-styryl-1H-imidazole | Enhanced fluorescence due to photo-induced electron transfer (PET) upon binding to ZnO. nih.gov | Absorption, Fluorescence, SEM, EDX, IR studies. nih.gov |
| N1-Hydroxy-2,4,5-trisubstituted imidazoles | Can act as organic precursors for the synthesis of ZnO nanoparticles. researchgate.net | Crystal Structure Determination. researchgate.net |
Catalytic Roles of Imidazole-Based Systems
The imidazole framework is not only a building block for advanced materials but also a versatile component in catalysis, functioning both as an organocatalyst and as a ligand in metal-catalyzed reactions.
Imidazole and its derivatives have emerged as effective organocatalysts in various organic transformations. ias.ac.in The amphoteric nature of the imidazole ring, possessing both aza (-N=) and amine (–NH–) functionalities, allows it to exhibit unique reactivity patterns. ias.ac.in Its moderate catalytic properties are advantageous in minimizing the formation of byproducts, thereby increasing the yield of the desired product. ias.ac.in
The use of imidazole as an organocatalyst has been demonstrated in multicomponent reactions (MCRs), which are eco-friendly and efficient methods for synthesizing complex molecular scaffolds. ias.ac.in For instance, imidazole has been successfully employed as a catalyst in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in This highlights the potential of imidazole-based systems to promote diverse organic reactions under mild and green conditions.
The nitrogen atoms in the imidazole ring make it an excellent ligand for coordinating with various metal centers. This property is extensively utilized in the field of metal-catalyzed organic transformations. Imidazole-containing ligands can form stable complexes with transition metals, and these complexes often exhibit enhanced catalytic activity. nih.govnih.gov
For example, tripodal ligands incorporating imidazole moieties, such as tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA), have been used to synthesize metal-organic frameworks (MOFs) with interesting structural features and catalytic potential. nih.gov In these structures, the imidazole N-atoms coordinate to the metal centers, creating robust frameworks. nih.gov
Furthermore, benzimidazole (B57391) derivatives, which share the core imidazole structure, are known to act as ligands in the formation of metal complexes that are active in various catalytic processes, including organic transformations and polymerization reactions. nih.govnih.gov The electronic properties of the imidazole ligand can be fine-tuned by introducing different substituents, which in turn influences the catalytic performance of the resulting metal complex. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-aryl imidazoles, including 1-(2,3-Dimethylphenyl)-1H-imidazole, has traditionally relied on established methods such as the Ullmann condensation and Buchwald-Hartwig amination. While effective, these methods often require harsh reaction conditions, expensive catalysts, and environmentally challenging solvents. Future research must prioritize the development of novel and sustainable synthetic routes that are not only more efficient but also align with the principles of green chemistry.
Recent advancements have highlighted the potential of copper- and palladium-catalyzed cross-coupling reactions for the N-arylation of imidazoles. biomedres.usorganic-chemistry.orgmit.edu These methods offer milder reaction conditions and broader substrate scope. For instance, the use of recyclable catalysts, such as palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH) NPs), has shown promise in the synthesis of N-aryl imidazoles in environmentally friendly solvents like water and isopropyl alcohol. biomedres.us Future work should focus on adapting and optimizing these catalytic systems specifically for the synthesis of this compound. A key challenge will be to achieve high yields and selectivity while minimizing catalyst loading and reaction times.
Furthermore, exploring alternative coupling partners to the commonly used aryl halides is a crucial research avenue. The use of arylboronic acids in Suzuki-Miyaura-type couplings has been demonstrated for N-arylation of imidazoles and could offer a more benign alternative. organic-chemistry.org The development of one-pot syntheses that combine multiple reaction steps into a single, efficient process would also represent a significant step forward in the sustainable production of this compound. acs.org
Table 1: Comparison of Synthetic Routes for N-Aryl Imidazoles
| Synthetic Method | Catalyst | Coupling Partner | Advantages | Disadvantages |
| Ullmann Condensation | Copper | Aryl Halide | Well-established | Harsh conditions, high temperatures |
| Buchwald-Hartwig Amination | Palladium | Aryl Halide | High yields, broad scope | Expensive ligands, air-sensitive |
| Copper-Catalyzed Coupling | Copper | Aryl Halide/Boronic Acid | Milder conditions, lower cost | Can require specific ligands |
| Palladium-Catalyzed Coupling | Palladium | Aryl Halide/Boronic Acid | High efficiency, broad scope | Potential for catalyst contamination |
In-depth Mechanistic Studies of Molecular Interactions
A thorough understanding of the molecular interactions of this compound is paramount for predicting its behavior and designing targeted applications. Future research should delve into detailed mechanistic studies to elucidate the nature of its interactions with biological macromolecules, metal ions, and other chemical entities.
The electronic properties of the imidazole (B134444) ring, combined with the steric and electronic influence of the 2,3-dimethylphenyl group, will dictate its binding affinity and selectivity. The imidazole moiety itself is amphoteric, capable of acting as both a hydrogen bond donor and acceptor. nih.gov The lone pair of electrons on the N-3 nitrogen atom makes it a good ligand for metal coordination.
Future mechanistic studies could employ a combination of experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and isothermal titration calorimetry (ITC), to probe these interactions at an atomic level. For example, understanding how the orientation of the dimethylphenyl ring influences the accessibility of the imidazole nitrogens for coordination is a key question that needs to be addressed. A proposed mechanism for the N-arylation of imidazole suggests the formation of a catalyst-imidazole complex, and similar intermediates are likely involved in its interactions with other molecules. researchgate.net
Advanced Computational Predictions for Targeted Applications
Computational modeling and in silico screening have become indispensable tools in modern chemical research. For this compound, advanced computational predictions can accelerate the discovery of new applications and provide insights that are difficult to obtain through experimental methods alone.
A notable example of this approach is a computational study on the related compound, 5-[1-(2,3-dimethylphenyl]-1H-imidazole, for its potential use in Molecularly Imprinted Polymers (MIPs). scispace.com This study utilized molecular docking simulations with software like PyRx and Autodock to predict the binding affinity between the imidazole derivative (as a functional monomer) and a template molecule, oxytetracycline. The results indicated a strong interaction, suggesting its suitability for creating selective MIPs for the detection of this antibiotic. scispace.comnih.gov
Table 2: Computational Docking Results for a Related Imidazole Derivative
| Functional Monomer | Template | Binding Affinity (kcal/mol) | Key Interaction |
| 5-[1-(2,3-dimethylphenyl]-1H-imidazole | Oxytetracycline | -4.34 | Hydrogen Bonding |
Data sourced from a computational study on a related imidazole derivative. scispace.com
Future computational work on this compound should expand on this foundation. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, reactivity, and spectroscopic properties. acs.org Molecular dynamics (MD) simulations can provide a dynamic picture of its interactions with target proteins or materials, offering insights into binding stability and conformational changes. These predictive models can guide the rational design of this compound for specific applications, such as enzyme inhibition or materials with tailored electronic properties.
Exploration of New Material Applications and Functional Devices
The unique structural and electronic properties of N-aryl imidazoles make them attractive building blocks for a wide range of advanced materials and functional devices. mdpi.com Future research should actively explore the potential of this compound in this domain. The presence of the aromatic dimethylphenyl group can enhance π-π stacking interactions, which is beneficial for applications in organic electronics.
One promising area is the development of novel N-heterocyclic carbene (NHC) ligands for transition metal catalysis. Imidazole-based NHCs are known for their strong σ-donating properties and their ability to form stable metal complexes. The specific substitution pattern of this compound could lead to NHCs with unique steric and electronic properties, potentially resulting in catalysts with enhanced activity or selectivity.
Furthermore, imidazole derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and as components of ionic liquids. acs.org The incorporation of this compound into polymer backbones could also lead to new functional polymers with applications in sensing, separation, or as corrosion inhibitors. youtube.com A patent has highlighted the use of imidazole derivatives for the degradation of toxic heavy metals, suggesting another potential environmental application. snu.edu.in
Design of Next-Generation Imidazole-Based Molecular Probes
The development of sensitive and selective molecular probes is crucial for advancements in chemical biology and medical diagnostics. The imidazole scaffold is a versatile platform for the design of such probes due to its ability to participate in various non-covalent interactions and its amenability to chemical modification.
Future research should focus on leveraging this compound as a core structure for the design of next-generation molecular probes. By attaching fluorophores or other reporter groups to the imidazole ring or the phenyl substituent, it may be possible to create probes that exhibit a detectable change in their optical or electrochemical properties upon binding to a specific analyte.
For instance, the introduction of a naphthalimide group, a well-known fluorophore, to an arylated imidazole could lead to fluorescent probes for detecting specific molecules or changes in the cellular microenvironment. researchgate.net The design of donor-acceptor systems incorporating the imidazole moiety has also been shown to be an effective strategy for creating fluorogenic probes. acs.orgacs.org The 2,3-dimethylphenyl group could play a role in fine-tuning the photophysical properties of such probes or in providing additional binding interactions to enhance selectivity. The ultimate goal is to develop probes based on this compound for applications in areas such as bioimaging, environmental monitoring, and disease diagnosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
